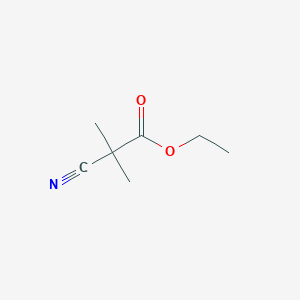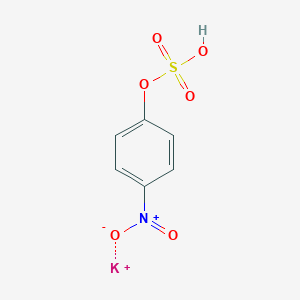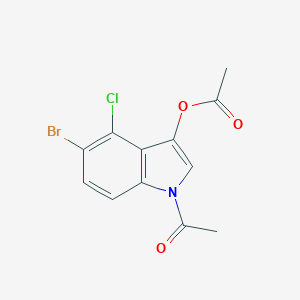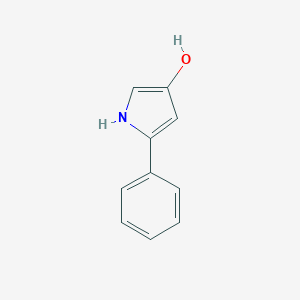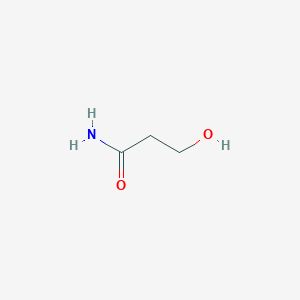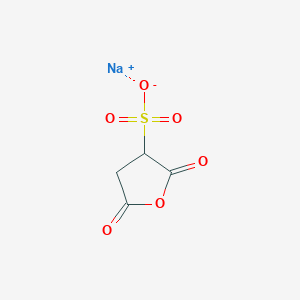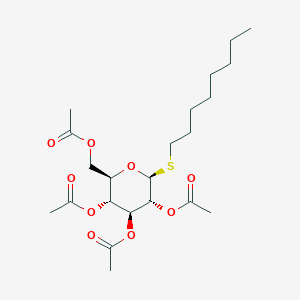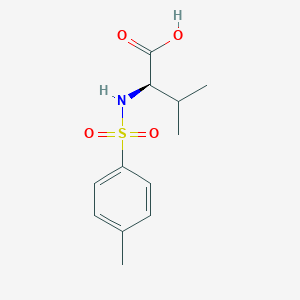
Tosyl-D-valine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tosyl-D-valine and similar compounds involves several key steps, including the protection of amino groups, activation of carboxyl groups, and the introduction of the tosyl group. These steps are crucial for the successful synthesis of Tosyl-D-valine derivatives. A study on the formation of N-tosyl-1,3,2-oxazaborolidin-5-one by electrospray mass spectrometry (ESIMS) investigates intermediates in reactions involving N-tosyl valine and borane, providing insights into the synthetic pathways (Mansikka et al., 1999).
Molecular Structure Analysis
Studies on the molecular structure of valine derivatives, including Tosyl-D-valine, utilize various spectroscopic and computational methods to elucidate their configuration and conformation. For example, infrared spectroscopy of hydrated amino acids in the gas phase offers insights into the molecular structure and solvation effects on protonated and lithiated valine, which can be relevant for understanding Tosyl-D-valine's structure (Kamariotis et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of Tosyl-D-valine are influenced by the presence of the tosyl group. This modification impacts the reactivity of both the amino and carboxyl groups, making Tosyl-D-valine a valuable intermediate in peptide synthesis. The tosyl group can also affect the solubility and stability of the compound under various conditions.
Physical Properties Analysis
The physical properties of Tosyl-D-valine, such as solubility, melting point, and crystalline structure, are significantly affected by the tosyl group. These properties are essential for the compound's handling and application in synthesis processes.
Chemical Properties Analysis
Tosyl-D-valine exhibits unique chemical properties compared to its parent amino acid. The tosyl group enhances the acidity of the amino hydrogen, alters the nucleophilicity of the amino group, and provides a site for further chemical modification. These properties enable Tosyl-D-valine to participate in various chemical reactions, making it a versatile tool in organic synthesis and peptide chemistry.
For more insights into the chemical and physical properties of Tosyl-D-valine and related compounds, the following references provide a comprehensive overview: (Mansikka et al., 1999); (Kamariotis et al., 2006).
Applications De Recherche Scientifique
Synthesis and Applications in Medicine and Agriculture :
- D-valine, a component of Tosyl-D-valine, is used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its microbial preparation is considered competitive and promising (Chen et al., 2016).
- D-valine finds wide applications in biology, physics, and agricultural chemicals. The technology for its preparation is crucial for its development (Li Ai-ping, 2010).
Biological and Biomedical Research :
- Ligand-directed tosyl (LDT) chemistry, involving tosyl groups like those in Tosyl-D-valine, enables in situ native protein labeling and engineering in living systems. This opens new avenues for biological and biomedical research (Tsukiji & Hamachi, 2014).
Pharmacological Effects and Applications :
- Valine, including its derivatives, may affect brain neurotransmission. For example, valine administration can decrease brain 5-HT neurotransmission, which could explain some depressive symptoms in patients taking certain drugs (Williamson et al., 1995).
- Inhibition of dipeptidyl peptidase IV (DPP IV), for which Tosyl-D-valine might be relevant, improves insulin secretion and glucose tolerance, potentially offering a treatment for glucose intolerance and type 2 diabetes (Ahrén et al., 2000).
Food Industry and Nutritional Science :
- L-valine, closely related to Tosyl-D-valine, is used in the food industry, medicine, and as an animal feed additive. It can improve reproductive functions in farm animals and is vital in human nutrition (Sheremetieva et al., 2022).
Metabolic Engineering and Biosynthesis :
- Systematic metabolic engineering in Corynebacterium glutamicum has led to the development of industrially competitive L-valine-producing strains, showcasing the importance of valine derivatives in various applications (Wang et al., 2018).
Propriétés
IUPAC Name |
(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-D-valine | |
CAS RN |
68005-71-0 | |
| Record name | Tosyl valine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSYL VALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



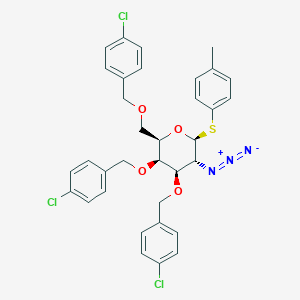
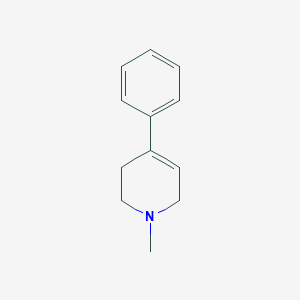
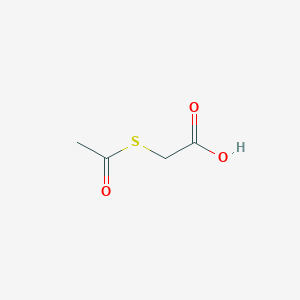
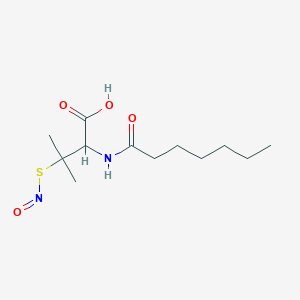
![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)
![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
